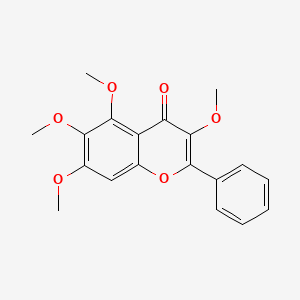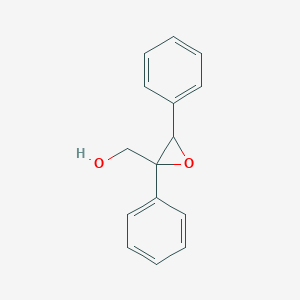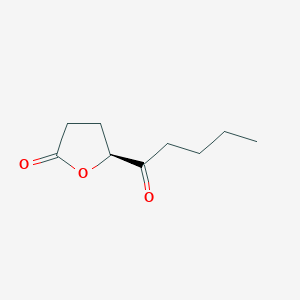
(3-Methoxybuta-1,3-dien-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxybuta-1,3-dien-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a (3-methoxybuta-1,3-dien-1-yl) group. This compound is of interest due to its unique structure, which combines the aromatic properties of benzene with the reactive diene functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxybuta-1,3-dien-1-yl)benzene typically involves the reaction of a suitable benzene derivative with a methoxy-substituted butadiene. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene derivative, which can then be further modified to introduce the methoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methoxybuta-1,3-dien-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the diene moiety into a more saturated hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Methoxybuta-1,3-dien-1-yl)benzene has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (3-Methoxybuta-1,3-dien-1-yl)benzene involves its interaction with molecular targets through its reactive diene and aromatic functionalities. The compound can participate in various chemical reactions, forming covalent bonds with nucleophiles or undergoing electrophilic aromatic substitution. These interactions can modulate biological pathways and influence cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-(3-Methylbuta-1,3-dien-1-yl)benzene: Similar structure but with a methyl group instead of a methoxy group.
(Z)-(3-Methoxybuta-1,3-dien-1-yl)benzene: Geometric isomer with different spatial arrangement of substituents.
Uniqueness
(3-Methoxybuta-1,3-dien-1-yl)benzene is unique due to its methoxy substitution, which can influence its reactivity and interactions compared to its methyl-substituted counterpart. The presence of the methoxy group can enhance its electron-donating properties, making it more reactive in certain chemical reactions.
Eigenschaften
CAS-Nummer |
74104-18-0 |
|---|---|
Molekularformel |
C11H12O |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
3-methoxybuta-1,3-dienylbenzene |
InChI |
InChI=1S/C11H12O/c1-10(12-2)8-9-11-6-4-3-5-7-11/h3-9H,1H2,2H3 |
InChI-Schlüssel |
NRRQXLYOHDBBBS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=C)C=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]-](/img/structure/B14434153.png)




![1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14434196.png)


![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide](/img/structure/B14434223.png)


![3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide](/img/structure/B14434249.png)
